molecular formula C11H9ClN2O2 B1400727 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid CAS No. 1179204-81-9

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B1400727
CAS No.: 1179204-81-9
M. Wt: 236.65 g/mol
InChI Key: MBTMTEZDCPPUGQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a pyrazolyl moiety

Scientific Research Applications

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is classified as a Combustible Solid under the Storage Class Code 11 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with a chlorinated benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group or the pyrazole ring, resulting in the formation of reduced analogs.

    Substitution: The chloro group on the benzoic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to the specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of a chloro group and a pyrazole ring makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Properties

IUPAC Name

2-chloro-5-(1-methylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTMTEZDCPPUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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